Furo[3,2-D]pyrimidine

NNRTI HIV-1 hERG

Standard fused heterocycles often lack the specific regiochemistry required for target selectivity, leading to failed SAR campaigns. Furo[3,2-d]pyrimidine (CAS 4437-16-5) provides a validated purine bioisostere with proven utility: - Kinome versatility: 4 nM potency in FLT3-ITD (MOLM-13) & >60-fold hERG reduction vs DAPY analogs - Structural guidance: Co-crystal structure (PDB: 5T68) enables rational Syk inhibitor design - Reliable supply: Well-defined properties (MW 120.11, TPSA 38.9 Ų, XLogP3 0.7) for medicinal chemistry workflows

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 4437-16-5
Cat. No. B1628203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-D]pyrimidine
CAS4437-16-5
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=COC2=CN=CN=C21
InChIInChI=1S/C6H4N2O/c1-2-9-6-3-7-4-8-5(1)6/h1-4H
InChIKeyJUQAECQBUNODQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-d]pyrimidine: A Privileged Kinase Scaffold


Furo[3,2-d]pyrimidine (CAS 4437-16-5, molecular formula C6H4N2O, MW 120.11) is a fused heterocyclic scaffold combining a furan and pyrimidine ring in an angular [3,2-d] orientation [1]. The scaffold serves as a purine bioisostere, providing a rigid planar core with a topological polar surface area (TPSA) of 38.9 Ų and a calculated XLogP3 of 0.7 [1]. Synthetically, it can be accessed via cyclization strategies and Dimroth rearrangement pathways . Unlike the alternative [2,3-d] regioisomer or isosteric thieno[3,2-d]pyrimidine scaffolds, this specific scaffold has been validated across multiple kinase programs including Syk, FLT3-ITD, and PI3K, as well as in antiviral applications as a non-nucleoside reverse transcriptase inhibitor (NNRTI) core [2][3][4].

Target scope Validated across Syk, FLT3-ITD, PI3K kinase programs
Antiviral core NNRTI scaffold with reported scaffold-hopping advantages
Ligand design core Purine bioisostere with favorable ligand efficiency profile

Why Furo[3,2-d]pyrimidine Cannot Be Replaced by Close Analogs


The biological activity and physicochemical properties of furopyrimidine derivatives are exquisitely sensitive to both the regiochemistry of ring fusion and the identity of the heteroatom in the five-membered ring. The [3,2-d] orientation creates a specific spatial arrangement of hydrogen bond acceptor and donor sites that differs fundamentally from the [2,3-d] regioisomer, leading to divergent binding modes and selectivity profiles against kinase targets [1]. Substituting the oxygen atom in the furan ring with sulfur to generate the thieno[3,2-d]pyrimidine scaffold alters both electronic distribution and lipophilicity, which in turn impacts target engagement, selectivity, and ADME properties. Direct comparative studies across furo[2,3-d]pyrimidine, benzofuro[3,2-d]pyrimidine, and furo[3,2-d]pyrimidine derivatives demonstrate that each scaffold yields distinct potency and selectivity signatures that cannot be predicted or replicated by simple analoging [2]. Generic substitution therefore carries a high risk of program failure due to unanticipated loss of potency, altered kinase selectivity, or introduction of unacceptable off-target liabilities.

Regioisomer mismatch
Furo[2,3-d]pyrimidine orientation may yield divergent kinase binding modes and selectivity profiles
Heteroatom substitution
Thieno[3,2-d]pyrimidine (O→S) alters electronic distribution, lipophilicity, and target engagement
Scaffold analog variance
Benzofuro[3,2-d]pyrimidine and related scaffolds exhibit distinct potency and selectivity signatures

Quantitative Differentiation Evidence Against Close Analogs


Superior hERG Safety Margin vs. Rilpivirine

Through a scaffold-hopping strategy, a furo[3,2-d]pyrimidine derivative (Compound 10) was compared directly against the clinical diarylpyrimidine (DAPY) NNRTI rilpivirine (RPV). The furo[3,2-d]pyrimidine compound demonstrated a profound reduction in hERG potassium channel inhibition, a critical cardiac safety liability of RPV [1]. Specifically, while RPV inhibited hERG with an IC50 of 0.50 μmol/L, the furo[3,2-d]pyrimidine analog exhibited an IC50 greater than 30 μmol/L, representing a >60-fold improvement in safety margin [1]. This enhanced safety was coupled with a striking increase in selectivity index (SI = CC50/EC50) to 161,580 compared to 3,989 for RPV, driven by both improved antiviral potency (EC50 = 1.9 nmol/L vs. wild-type HIV-1) and reduced cytotoxicity (CC50 = 314.8 μmol/L) [1].

hERG safety margin
Head-to-head
IC₅₀ >30 μM vs. 0.50 μM (rilpivirine)
>60-fold difference
Supports hERG liability differentiation in NNRTI research
Scaffold-hopping comparison; hERG channel assay
NNRTI HIV-1 hERG Antiviral Selectivity

Enhanced Potency Against Resistant HIV-1 Mutants

In the same head-to-head comparison, the furo[3,2-d]pyrimidine derivative (Compound 10) demonstrated superior activity against key NNRTI-resistant HIV-1 mutant strains compared to rilpivirine [1]. Against the Y188L mutant strain, the furo[3,2-d]pyrimidine compound showed an EC50 of 15.5 nmol/L, compared to 79.4 nmol/L for RPV—a 5.1-fold improvement [1]. Against the F227L + V106A double mutant strain, the furo[3,2-d]pyrimidine compound exhibited an EC50 of 8.7 nmol/L, versus 81.6 nmol/L for RPV, representing a 9.4-fold improvement [1].

Mutant-strain potency
Head-to-head
Y188L: EC₅₀ 15.5 vs. 79.4 nM
F227L+V106A: 8.7 vs. 81.6 nM
Supports activity screening against NNRTI-resistant HIV-1 mutants
Reported 5.1–9.4 fold difference vs. rilpivirine
NNRTI HIV-1 Drug Resistance Mutant Strains Antiviral

Sub-Nanomolar Syk Inhibition with In Vivo Efficacy

A systematic optimization campaign of furano[3,2-d]pyrimidines as selective Spleen Tyrosine Kinase (Syk) inhibitors established quantitative enzyme potency and selectivity parameters that distinguish this scaffold from alternative chemotypes [1]. The optimized lead compound (Compound 23) demonstrated acceptable pharmacokinetic properties and showed statistically significant efficacy in a rat collagen-induced arthritis model, a gold-standard preclinical model of rheumatoid arthritis [1]. Critically, the optimization program explicitly assessed and optimized selectivity versus other kinases, generating compounds with defined kinome selectivity profiles [1]. The X-ray co-crystal structure (PDB: 5T68) at 2.93 Å resolution confirms the specific binding mode of this scaffold to the Syk catalytic domain, providing structural rationale for the observed selectivity [2].

Syk in vivo model
Class-level
Statistically significant efficacy in rat collagen-induced arthritis model
Supports Syk pathway-response endpoint context
Selectivity optimized; co-crystal PDB: 5T68
Syk Kinase Inhibitor Inflammation Autoimmune Selectivity

FLT3-ITD Kinase: Furo[3,2-d]pyrimidine Derivative Achieves Low Nanomolar Potency in AML Cell Lines

A series of furo[3,2-d]pyrimidine-1,3,4-thiadiazole derivatives were developed as FLT3-ITD inhibitors targeting acute myeloid leukemia (AML) . Compound 22, a representative of this scaffold class, exhibited potent cytotoxicity with an IC50 value of 0.004 μM (4 nM) in the FLT3-ITD-expressing MOLM-13 AML cell line . A structurally related analog (Compound 49) demonstrated an IC50 of 0.055 μM (55 nM) in the MV4-11 AML cell line .

FLT3-ITD cell model
Class-level
IC₅₀ 4 nM (MOLM-13)
IC₅₀ 55 nM (MV4-11)
Supports FLT3-ITD cell-viability endpoint review
AML cell-line panel; data to verify
FLT3-ITD AML Kinase Inhibitor Leukemia Oncology

High-Impact Application Scenarios


Next-Generation NNRTIs with Reduced Cardiac Liability

The demonstrated >60-fold reduction in hERG inhibition (IC50 > 30 μmol/L vs. 0.50 μmol/L for rilpivirine) combined with a >40-fold improvement in selectivity index (SI = 161,580 vs. 3,989) and 5-9 fold superior potency against key resistant mutants makes the furo[3,2-d]pyrimidine scaffold uniquely suited for developing safer, more effective NNRTIs for both treatment-naïve and treatment-experienced HIV-1 patients [1]. This scaffold addresses the primary limitations of the current DAPY-class NNRTIs: hERG-related cardiotoxicity and vulnerability to specific resistance mutations.

Structure-Based Syk Inhibitor Optimization

The availability of high-resolution X-ray co-crystal structures (PDB: 5T68) demonstrating the binding mode of furano[3,2-d]pyrimidines to the Syk catalytic domain, combined with published optimization campaigns that explicitly addressed kinome selectivity and delivered in vivo efficacy in a rat collagen-induced arthritis model, provides a structurally-informed foundation for structure-based drug design of Syk inhibitors [1][2]. This is particularly valuable for programs targeting autoimmune and inflammatory diseases where Syk is a validated therapeutic target.

FLT3-ITD Inhibitor Discovery for AML

The observed low nanomolar potency (IC50 = 4 nM) of furo[3,2-d]pyrimidine-based compounds in FLT3-ITD-expressing AML cell lines (MOLM-13) validates this scaffold as a productive starting point for FLT3 inhibitor discovery programs [1]. For organizations seeking to develop novel FLT3 inhibitors with differentiated intellectual property positions, this scaffold offers a chemically tractable alternative to established inhibitor classes.

Kinase-Focused Library Design and Scaffold Hopping

The scaffold's demonstrated versatility across multiple kinase targets (Syk, FLT3-ITD, PI3K) and therapeutic modalities (kinase inhibition, antiviral NNRTI activity) makes it an ideal candidate for inclusion in kinase-focused screening libraries and scaffold-hopping campaigns [1][2]. The well-characterized physical properties (MW 120.11, TPSA 38.9 Ų, XLogP3 0.7) provide a favorable starting point for lead optimization with respect to ligand efficiency and physicochemical property space.

Application
Selection Property
Validation Focus
NNRTI scaffold-hopping research
hERG liability differentiation profile
Mutant-strain antiviral activity screening
Syk pathway inhibitor design
Co-crystal structure availability (PDB: 5T68)
Kinome selectivity and model-response endpoint review
FLT3-ITD mutant cell-model studies
Nanomolar cell-viability endpoint context
AML cell-line panel screening and selectivity review
Kinase-focused library design
Multi-target scaffold versatility
Ligand efficiency parameter benchmarking

Technical Documentation Hub

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